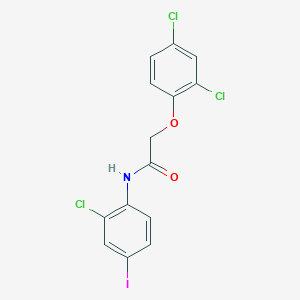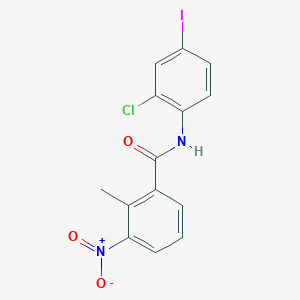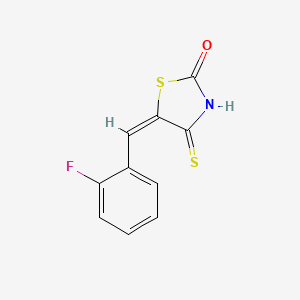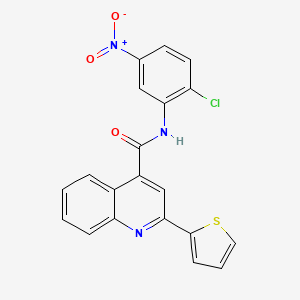
N-(2-chloro-4-iodophenyl)-2-(2,4-dichlorophenoxy)acetamide
Vue d'ensemble
Description
N-(2-chloro-4-iodophenyl)-2-(2,4-dichlorophenoxy)acetamide, also known as CI-994, is a synthetic compound that belongs to the class of histone deacetylase (HDAC) inhibitors. This compound has been found to have potential therapeutic applications in various diseases, including cancer and neurological disorders.
Mécanisme D'action
The mechanism of action of N-(2-chloro-4-iodophenyl)-2-(2,4-dichlorophenoxy)acetamide involves the inhibition of HDAC activity, which leads to the accumulation of acetylated histones and the activation of gene expression. HDACs are enzymes that remove acetyl groups from histones, which leads to the repression of gene expression. By inhibiting HDAC activity, N-(2-chloro-4-iodophenyl)-2-(2,4-dichlorophenoxy)acetamide leads to the activation of tumor suppressor genes and the inhibition of oncogenes in cancer cells, the activation of genes involved in memory and cognitive function in the brain, and the inhibition of viral replication in viral infections.
Biochemical and Physiological Effects
N-(2-chloro-4-iodophenyl)-2-(2,4-dichlorophenoxy)acetamide has been found to have various biochemical and physiological effects in different diseases. In cancer, N-(2-chloro-4-iodophenyl)-2-(2,4-dichlorophenoxy)acetamide induces cell cycle arrest and apoptosis in cancer cells by inhibiting HDAC activity. This leads to the activation of tumor suppressor genes and the inhibition of oncogenes. In neurological disorders, N-(2-chloro-4-iodophenyl)-2-(2,4-dichlorophenoxy)acetamide improves cognitive function and memory by increasing histone acetylation and gene expression in the brain. In viral infections, N-(2-chloro-4-iodophenyl)-2-(2,4-dichlorophenoxy)acetamide inhibits the replication of viruses such as HIV and herpes simplex virus.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-chloro-4-iodophenyl)-2-(2,4-dichlorophenoxy)acetamide has several advantages and limitations for lab experiments. One advantage is that it is a potent and selective HDAC inhibitor, which makes it a useful tool for studying the role of HDACs in various diseases. Another advantage is that it has been extensively studied in preclinical models and clinical trials, which provides a wealth of data on its pharmacology and safety. However, one limitation is that it has poor solubility in water, which can make it difficult to use in certain experimental settings. Another limitation is that it has been found to have off-target effects on other enzymes and pathways, which can complicate data interpretation.
Orientations Futures
There are several future directions for the study of N-(2-chloro-4-iodophenyl)-2-(2,4-dichlorophenoxy)acetamide. One direction is to investigate its potential therapeutic applications in other diseases, such as inflammatory disorders and metabolic diseases. Another direction is to develop more potent and selective HDAC inhibitors based on the structure of N-(2-chloro-4-iodophenyl)-2-(2,4-dichlorophenoxy)acetamide. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of N-(2-chloro-4-iodophenyl)-2-(2,4-dichlorophenoxy)acetamide in different diseases and to identify biomarkers of response to N-(2-chloro-4-iodophenyl)-2-(2,4-dichlorophenoxy)acetamide treatment.
Applications De Recherche Scientifique
N-(2-chloro-4-iodophenyl)-2-(2,4-dichlorophenoxy)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and viral infections. In cancer, N-(2-chloro-4-iodophenyl)-2-(2,4-dichlorophenoxy)acetamide has been found to induce cell cycle arrest and apoptosis in cancer cells by inhibiting HDAC activity. This leads to the activation of tumor suppressor genes and the inhibition of oncogenes. In neurological disorders, N-(2-chloro-4-iodophenyl)-2-(2,4-dichlorophenoxy)acetamide has been found to improve cognitive function and memory by increasing histone acetylation and gene expression in the brain. In viral infections, N-(2-chloro-4-iodophenyl)-2-(2,4-dichlorophenoxy)acetamide has been found to inhibit the replication of viruses such as HIV and herpes simplex virus.
Propriétés
IUPAC Name |
N-(2-chloro-4-iodophenyl)-2-(2,4-dichlorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3INO2/c15-8-1-4-13(11(17)5-8)21-7-14(20)19-12-3-2-9(18)6-10(12)16/h1-6H,7H2,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVDVGCQXZUHCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)NC2=C(C=C(C=C2)I)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4-iodophenyl)-2-(2,4-dichlorophenoxy)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3,5-bis(trifluoromethyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B3741315.png)
![4-methyl-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B3741327.png)

![[1,2-ethanediylbis(oxy-2,1-phenyleneoxymethylene)]bis(phosphonic acid)](/img/structure/B3741352.png)
![3-methyl-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide](/img/structure/B3741358.png)
![methyl 4-({3-[3-(3,4-dihydro-1(2H)-quinolinyl)-3-oxopropyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B3741366.png)



![1-(4-fluorophenyl)-4-[3-(3-nitrophenyl)acryloyl]piperazine](/img/structure/B3741387.png)


![3-[3-(4-morpholinyl)-3-oxopropyl]-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B3741416.png)
![5-bromo-2-methoxy-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B3741420.png)